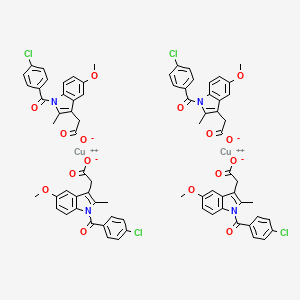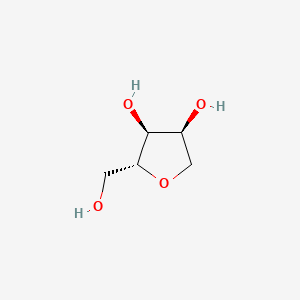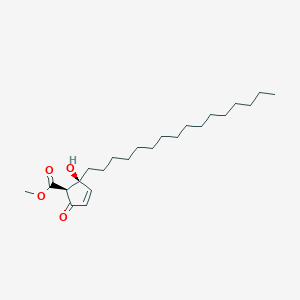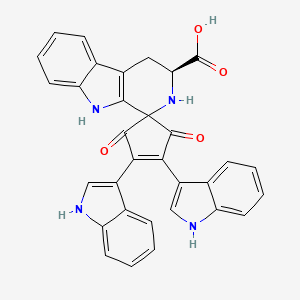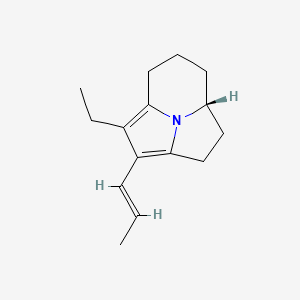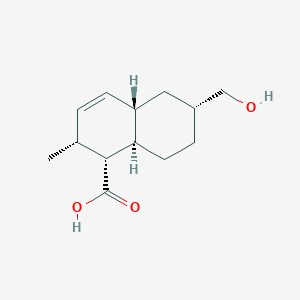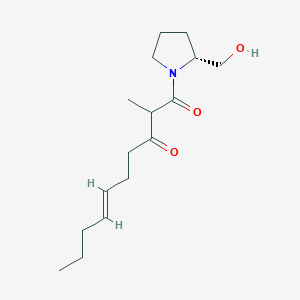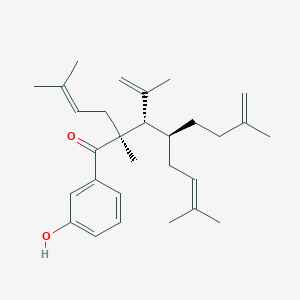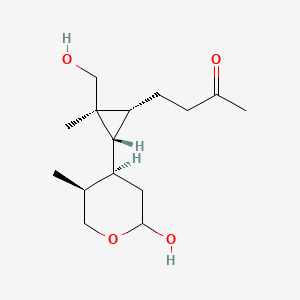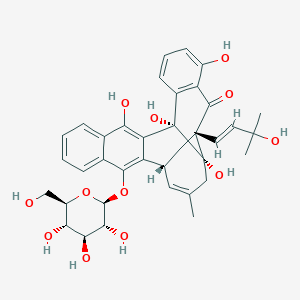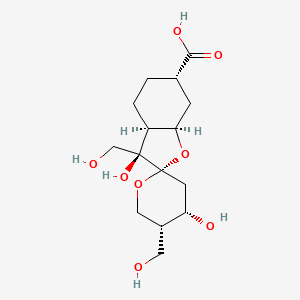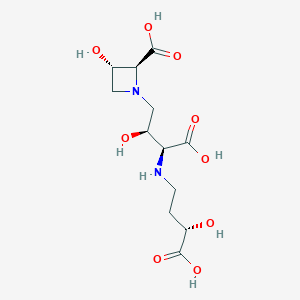
3-Epi-3-hydroxymugineic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-3-hydroxymugineic acid is a tricarboxylic acid. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxymugineate(2-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-Epi-3-hydroxymugineic acid (3-epi-HMA) has been successfully synthesized, contributing significantly to the understanding of phytosiderophores. This synthesis enhances our understanding of the unique properties of these compounds, including 3-epi-HMA (Matsuura, Hamada, & Shioiri, 1994).
Chromatographic Analysis
- Techniques like anion-exchange chromatography have been developed to separate and detect phytosiderophores, including 3-epi-HMA. These methods are instrumental in analyzing these compounds in plants, contributing to a deeper understanding of plant nutrition and metal uptake (Weber, Neumann, Haake, & Römheld, 2001).
Iron Bioavailability
- The bioavailability of iron from a ferric complex of 3-epi-HMA in rats has been studied, highlighting the potential role of 3-epi-HMA in enhancing iron absorption in gramineous plants. This research can contribute to our understanding of iron uptake and metabolism in both plants and animals (Nishizawa, Saitō, Sanada, & Takagi, 1991).
Biosynthetic Pathways in Plants
- Studies have been conducted to elucidate the biosynthetic pathways of 3-epi-HMA in gramineous plants, providing insights into the molecular mechanisms behind its production and its role in plant biology (Ma & Nomoto, 1994).
Binding Properties with Metals
- Research on the binding properties of 3-epi-HMA with metals like aluminum has been conducted. Understanding how 3-epi-HMA interacts with different metals can inform us about its potential applications in metal uptake and detoxification in plants (Yoshimura, Kohdr, Mori, & Hider, 2011).
Separation and Identification Techniques
- Advanced chromatographic and mass spectrometric methods have been developed for the separation and identification of 3-epi-HMA and its metal complexes, which is crucial for understanding its role in plant nutrition and metal transport (Xuan et al., 2006).
Eigenschaften
Produktname |
3-Epi-3-hydroxymugineic acid |
|---|---|
Molekularformel |
C12H20N2O9 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(2S,3S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
QPIOQLJXMZWNFJ-LJASKYJCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |
Kanonische SMILES |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



